molecular formula C34H32Br4O4 B14075747 1,1,2,2-Tetrakis(4-(2-bromoethoxy)phenyl)ethene

1,1,2,2-Tetrakis(4-(2-bromoethoxy)phenyl)ethene

Cat. No.: B14075747
M. Wt: 824.2 g/mol
InChI Key: JAOPMNLEXXNJHO-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrakis(4-(2-bromoethoxy)phenyl)ethene is a compound known for its unique chemical structure and properties It is a derivative of ethene, substituted with four 2-bromoethoxyphenyl groups

Preparation Methods

The synthesis of 1,1,2,2-Tetrakis(4-(2-bromoethoxy)phenyl)ethene typically involves the reaction of 4-(2-bromoethoxy)benzene with ethene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,1,2,2-Tetrakis(4-(2-bromoethoxy)phenyl)ethene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the bromo groups to other functional groups, such as hydroxyl or amino groups.

    Substitution: The bromo groups in the compound can be substituted with other groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1,1,2,2-Tetrakis(4-(2-bromoethoxy)phenyl)ethene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it valuable in the development of new polymers and coordination compounds.

    Biology: The compound’s ability to interact with biological molecules makes it useful in the study of biochemical pathways and mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of advanced materials with specific properties, such as enhanced conductivity or fluorescence.

Mechanism of Action

The mechanism by which 1,1,2,2-Tetrakis(4-(2-bromoethoxy)phenyl)ethene exerts its effects involves its interaction with molecular targets and pathways. The bromoethoxy groups can participate in various chemical interactions, including hydrogen bonding and van der Waals forces, which influence the compound’s behavior in different environments. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

1,1,2,2-Tetrakis(4-(2-bromoethoxy)phenyl)ethene can be compared with other similar compounds, such as:

    1,1,2,2-Tetrakis(4-bromophenyl)ethene: This compound lacks the ethoxy groups, which may result in different chemical and physical properties.

    1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene: The presence of imidazole groups introduces additional functionality, potentially altering its reactivity and applications.

    1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene: The pyridine groups can enhance the compound’s ability to coordinate with metal ions, making it useful in the synthesis of metal-organic frameworks.

Properties

Molecular Formula

C34H32Br4O4

Molecular Weight

824.2 g/mol

IUPAC Name

1-(2-bromoethoxy)-4-[1,2,2-tris[4-(2-bromoethoxy)phenyl]ethenyl]benzene

InChI

InChI=1S/C34H32Br4O4/c35-17-21-39-29-9-1-25(2-10-29)33(26-3-11-30(12-4-26)40-22-18-36)34(27-5-13-31(14-6-27)41-23-19-37)28-7-15-32(16-8-28)42-24-20-38/h1-16H,17-24H2

InChI Key

JAOPMNLEXXNJHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)OCCBr)C3=CC=C(C=C3)OCCBr)C4=CC=C(C=C4)OCCBr)OCCBr

Origin of Product

United States

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